Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester is an organic compound classified as a benzoic acid derivative. Its molecular formula is with a molecular weight of approximately 303.15 g/mol. This compound features a bromine atom at the 4-position and a 3-(3-methoxypropoxy) substituent at the 3-position of the benzoic acid structure, making it a unique member of the benzoate family. It is often used in various research applications due to its interesting chemical properties and potential biological activities.
The synthesis of benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester can be achieved through several methods, typically involving the bromination of a suitable precursor followed by the introduction of the methoxypropoxy group.
The molecular structure of benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester can be represented as follows:
CCCOC1=C(C=CC(=C1)C(=O)OC)Br
.The compound contains:
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester can participate in various chemical reactions typical for esters and aromatic compounds:
The mechanism of action for benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester primarily involves its interactions at a molecular level with biological targets:
Data supporting these mechanisms often come from comparative studies with related compounds.
Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester has several scientific uses:
This compound's unique structure and reactivity make it an interesting subject for further research in both synthetic chemistry and biological applications .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: